

2-Chloro-isonicotinic Acid Hydrazide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-isonicotinic acid hydrazide

Cat. No.: B1267567

[Get Quote](#)

An In-depth Review of its Synthesis, Properties, and Applications as a Versatile Chemical Intermediate in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

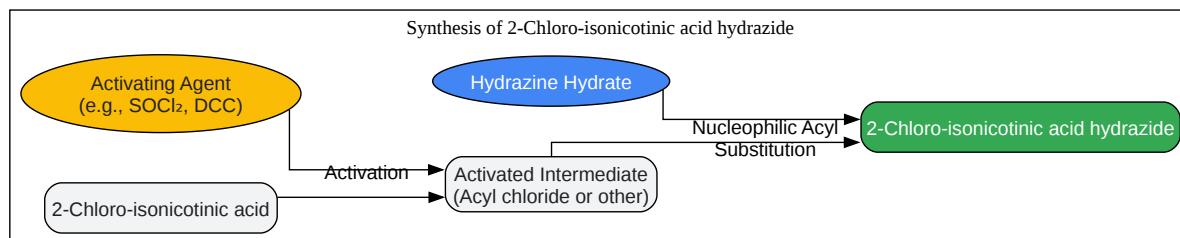
2-Chloro-isonicotinic acid hydrazide is a pivotal chemical intermediate, playing a crucial role in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. Its structural features, particularly the reactive hydrazide moiety and the chlorinated pyridine ring, make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of **2-chloro-isonicotinic acid hydrazide**, with a special focus on its utility in the generation of antitubercular agents and other bioactive molecules. Detailed experimental protocols, tabulated quantitative data, and visual representations of relevant pathways and workflows are presented to facilitate its practical application in a research and development setting.

Introduction

2-Chloro-isonicotinic acid hydrazide, also known as 2-chloropyridine-4-carbohydrazide, is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The introduction of a chlorine atom at the 2-position of the pyridine ring modifies the electronic properties of the molecule, offering a valuable scaffold for further chemical transformations. This modification can lead to derivatives with altered biological activities, improved pharmacokinetic profiles, or the ability to overcome drug resistance.

This guide will delve into the fundamental aspects of **2-chloro-isonicotinic acid hydrazide**, providing researchers with the necessary information to effectively utilize this compound in their synthetic strategies.

Physicochemical Properties


A summary of the key physicochemical properties of **2-chloro-isonicotinic acid hydrazide** is presented in the table below.

Property	Value	Reference
IUPAC Name	2-chloropyridine-4-carbohydrazide	[1]
CAS Number	58481-04-2	[1] [2]
Molecular Formula	C ₆ H ₆ CIN ₃ O	[1]
Molecular Weight	171.58 g/mol	[1]
Appearance	Crystalline Powder	[2]
Melting Point	170-175 °C	[2]
SMILES	C1=CN=C(C=C1C(=O)NN)Cl	[1]
InChI	InChI=1S/C6H6CIN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)	[1]

Synthesis of 2-Chloro-isonicotinic Acid Hydrazide

The most common and direct method for the synthesis of **2-chloro-isonicotinic acid hydrazide** involves the reaction of an activated derivative of 2-chloro-isonicotinic acid with hydrazine hydrate.

General Synthesis Scheme

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **2-Chloro-isonicotinic acid hydrazide**.

Experimental Protocol: Synthesis from 2-Chloroisonicotinoyl Chloride

This protocol is based on a general method for nucleophilic acyl substitution to form hydrazides.[\[1\]](#)

Materials:

- 2-Chloroisonicotinoyl chloride
- Hydrazine hydrate
- Anhydrous dichloromethane
- Saturated aqueous sodium bicarbonate solution

- Anhydrous sodium sulfate
- Ice bath

Procedure:

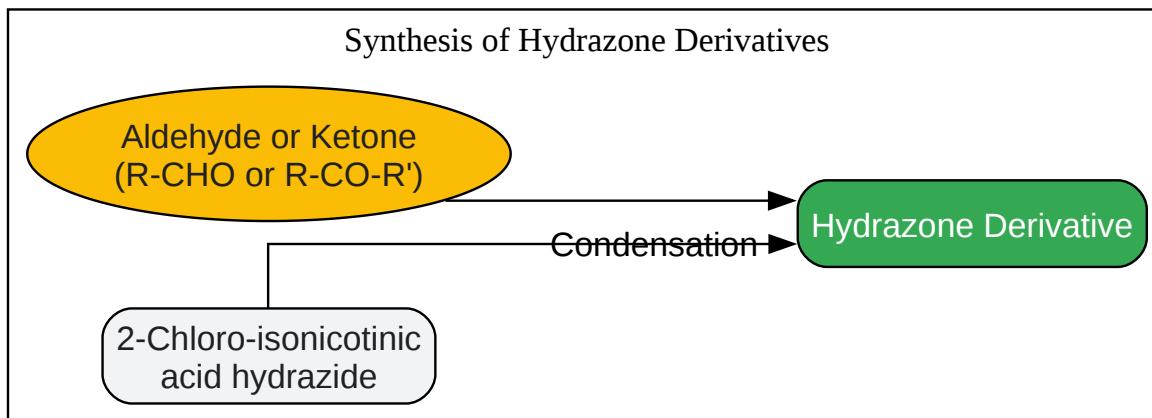
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of hydrazine hydrate (1.1 eq) in dichloromethane to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-chloro-isonicotinic acid hydrazide**.

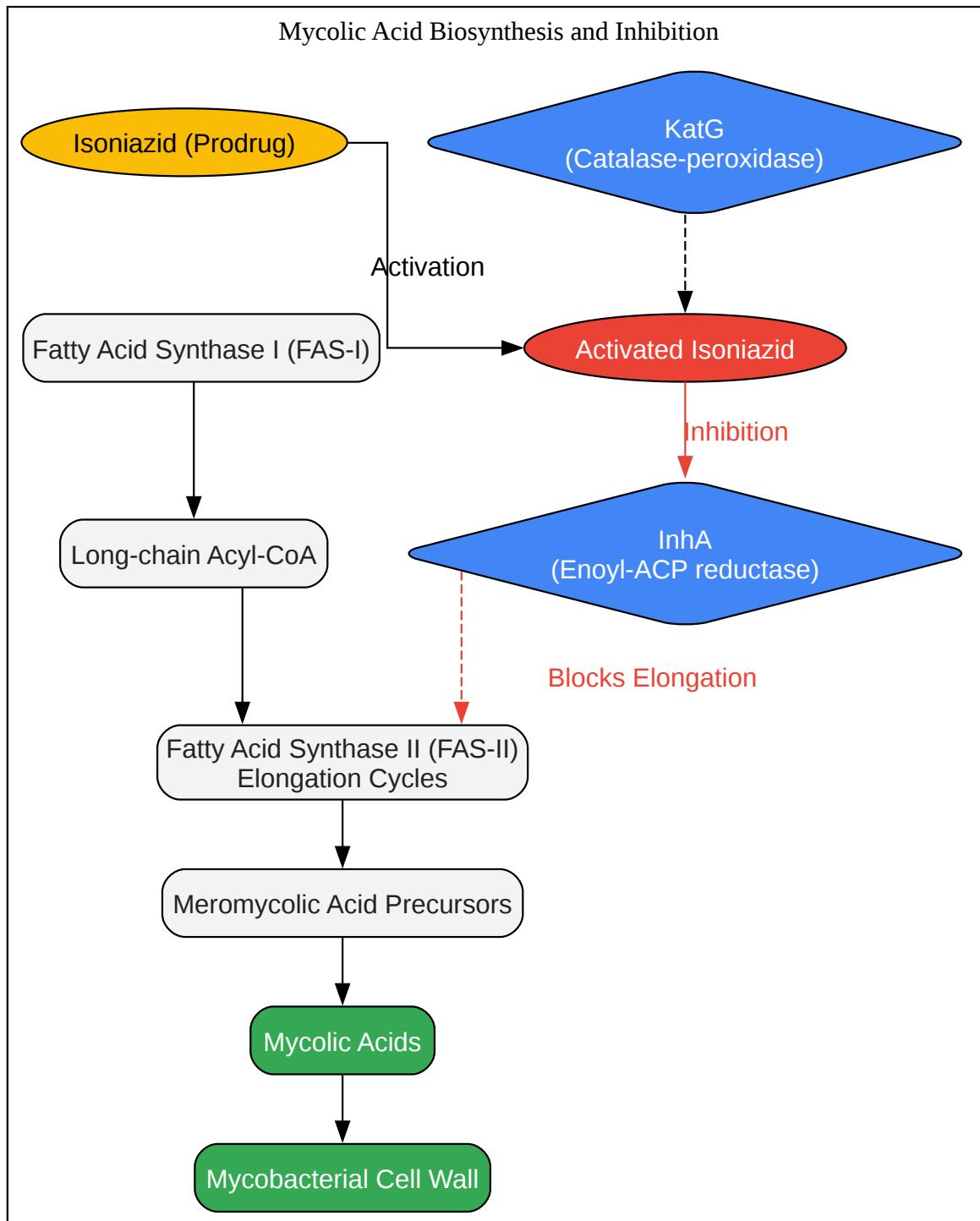
Expected Yield: ~85%[\[1\]](#)

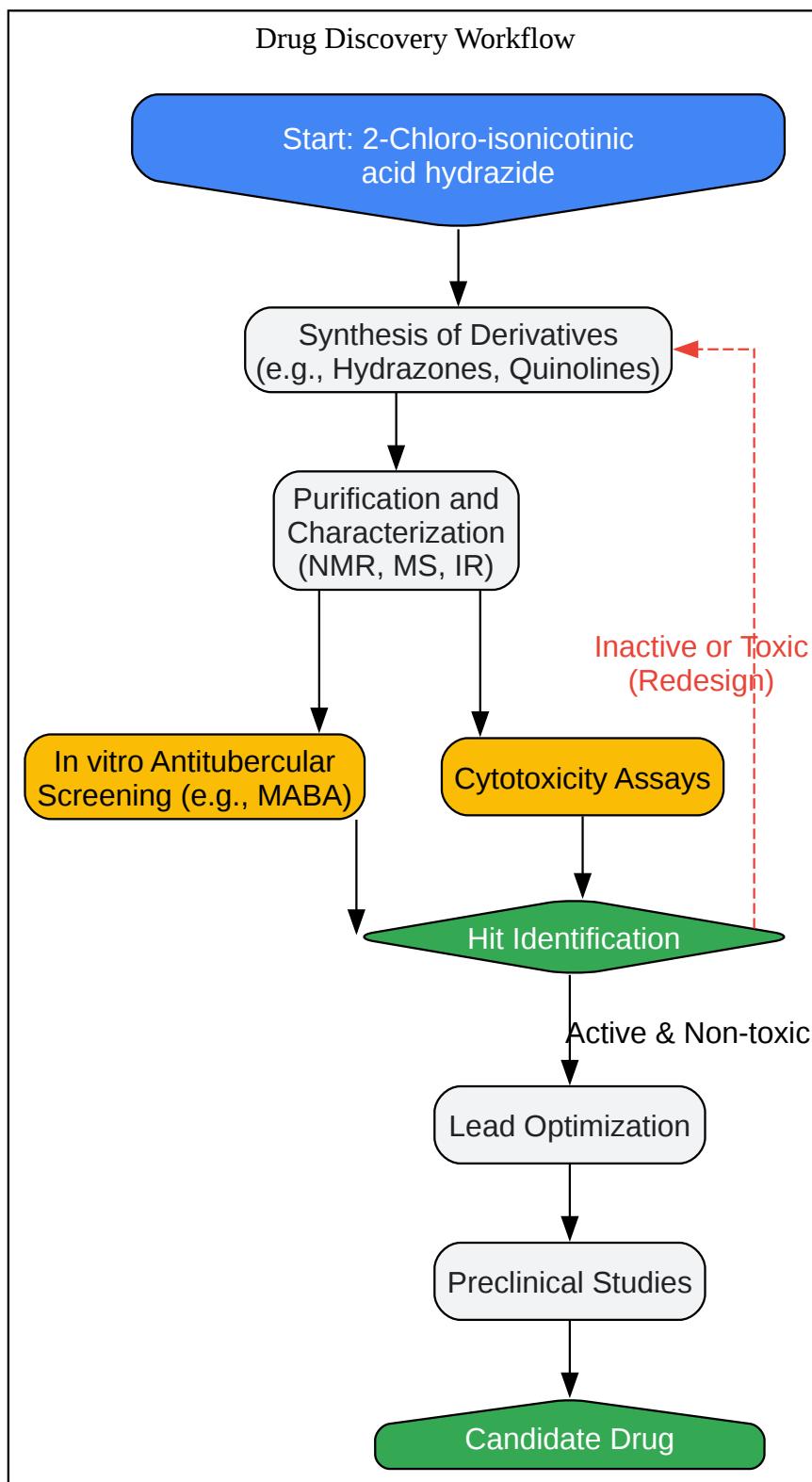
Spectroscopic Data

While specific experimental spectra for **2-chloro-isonicotinic acid hydrazide** are not readily available in the cited literature, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.

Spectroscopic Data	Expected Characteristics
¹ H NMR	Aromatic protons on the pyridine ring are expected in the δ 7.5-8.8 ppm range. Signals for the -NH and -NH ₂ protons of the hydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
¹³ C NMR	Aromatic carbons of the pyridine ring are expected in the δ 120-155 ppm range. The carbonyl carbon of the hydrazide is anticipated to be in the δ 160-170 ppm region.
IR (KBr, cm ⁻¹)	Characteristic peaks are expected for N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching of the hydrazide (around 1650-1680 cm ⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm ⁻¹), and C-Cl stretching.
Mass Spectrometry (EI)	The molecular ion peak [M] ⁺ is expected at m/z 171, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2] ⁺ at approximately one-third the intensity of the [M] ⁺ peak). Fragmentation may involve the loss of NHNH ₂ , CO, and Cl.


Applications as a Chemical Intermediate


2-Chloro-isonicotinic acid hydrazide serves as a versatile precursor for the synthesis of various heterocyclic compounds, many of which exhibit promising biological activities.


Synthesis of Hydrazones and Schiff Bases

The hydrazide functionality readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. These derivatives are widely explored for their antimicrobial and antitubercular properties.[3][4]

General Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-isonicotinic acid hydrazide | 58481-04-2 [smolecule.com]
- 2. synsmart.in [synsmart.in]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-isonicotinic Acid Hydrazide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267567#2-chloro-isonicotinic-acid-hydrazide-as-a-chemical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com